molecular formula C28H26ClN5 B2421395 4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine CAS No. 893790-27-7

4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine

Cat. No.: B2421395
CAS No.: 893790-27-7
M. Wt: 468
InChI Key: ALDKYMPMEBGHLZ-UHFFFAOYSA-N
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Description

4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is a complex organic compound that belongs to the class of triazoloquinazolines. This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with a benzylpiperidine and a chlorophenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of appropriate precursors under specific conditions to form the triazoloquinazoline core. For instance, the reaction of 2-aminobenzonitrile with hydrazine hydrate can yield the triazole ring, which can then be further functionalized to introduce the benzylpiperidine and chlorophenyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents at the chlorophenyl position .

Scientific Research Applications

4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Benzyl-1-[7-chloro-3-(3-methylphenyl)-[1,2,3]triazolo[1,5-A]quinazolin-5-YL]piperidine is unique due to its specific combination of functional groups and its ability to interact with a diverse range of molecular targets. This makes it a versatile compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

5-(4-benzylpiperidin-1-yl)-7-chloro-3-(3-methylphenyl)triazolo[1,5-a]quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26ClN5/c1-19-6-5-9-22(16-19)26-28-30-27(24-18-23(29)10-11-25(24)34(28)32-31-26)33-14-12-21(13-15-33)17-20-7-3-2-4-8-20/h2-11,16,18,21H,12-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDKYMPMEBGHLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)N5CCC(CC5)CC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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